molecular formula C9H7ClO5 B13570490 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid

Cat. No.: B13570490
M. Wt: 230.60 g/mol
InChI Key: QOSVFBMCBIVTJP-UHFFFAOYSA-N
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Description

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzodioxole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorobenzo[d][1,3]dioxole moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a COX inhibitor, it competitively inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins . This inhibition reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid is unique due to the presence of the chlorobenzo[d][1,3]dioxole moiety, which imparts specific biological activities and chemical reactivity. Its potential as a COX inhibitor and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H7ClO5

Molecular Weight

230.60 g/mol

IUPAC Name

2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]acetic acid

InChI

InChI=1S/C9H7ClO5/c10-6-1-5(13-3-8(11)12)2-7-9(6)15-4-14-7/h1-2H,3-4H2,(H,11,12)

InChI Key

QOSVFBMCBIVTJP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)OCC(=O)O)Cl

Origin of Product

United States

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